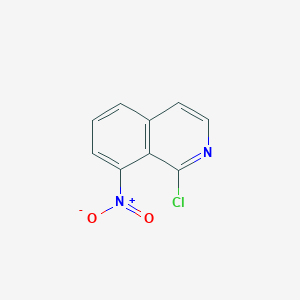

1-Chloro-8-nitroisoquinoline

描述

Significance of the Isoquinoline (B145761) Core in Synthetic Strategies

The isoquinoline core is a privileged scaffold in medicinal chemistry and drug development due to its prevalence in biologically active compounds. nih.gov Many alkaloids, which are naturally occurring compounds, possess the isoquinoline structure, including the analgesic papaverine. fiveable.meslideshare.net The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a compelling target for organic synthesis. nih.gov

The planar, aromatic nature of the isoquinoline system allows it to participate in π-stacking interactions, which are crucial in molecular recognition and binding processes. fiveable.me The nitrogen atom within the pyridine (B92270) ring offers a site for functionalization, enabling the synthesis of a wide variety of derivatives with applications in pharmaceuticals, materials science, and catalysis. chemicalbook.comfiveable.me

In synthetic organic chemistry, the isoquinoline motif is a key building block. chemicalbook.com The development of novel synthetic methodologies to construct complex isoquinoline skeletons continues to be an active area of research, moving beyond traditional methods like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions. nih.goviust.ac.ir These modern approaches focus on creating diversely functionalized isoquinolines by introducing substituents at various positions on the ring system. nih.gov

Contextualization of 1-Chloro-8-nitroisoquinoline within Halogenated and Nitrated Isoquinoline Systems

This compound belongs to the class of isoquinoline derivatives that are substituted with both a halogen atom and a nitro group. The reactivity of halogenated isoquinolines is highly dependent on the position of the halogen. Halogens at the 1-position, such as the chloro group in the title compound, are particularly susceptible to nucleophilic substitution, similar to α-halopyridines. iust.ac.irquimicaorganica.org This reactivity makes them valuable intermediates for introducing a wide range of functional groups at this position. sigmaaldrich.com

The introduction of a nitro group onto the isoquinoline ring is typically achieved through electrophilic nitration. youtube.com The position of nitration is influenced by the reaction conditions and the presence of other substituents. elsevierpure.com The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system.

Below are the key identifiers for this compound.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1369168-90-0 |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol |

| SMILES | O=N+[O-] |

| Data sourced from multiple chemical suppliers. bldpharm.combldpharm.com |

The specific substitution pattern of this compound distinguishes it from other isomers, such as 5-chloro-8-nitroisoquinoline (B1347175) and 8-chloro-5-nitroisoquinoline (B597098), each of which will exhibit different chemical reactivity and properties based on the positions of the chloro and nitro substituents. guidechem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-8-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-8-6(4-5-11-9)2-1-3-7(8)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZUKFYHWWLSNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation of 1 Chloro 8 Nitroisoquinoline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 1-chloro-8-nitroisoquinoline. juniperpublishers.com The reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack. thieme-connect.demasterorganicchemistry.com The C-1 position is particularly activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom in the pyridine (B92270) ring.

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is a good leaving group in nucleophilic substitution reactions. researchgate.net This allows for halogen exchange reactions, where one halogen is replaced by another. A common example is iodination, where the chloro group is displaced by an iodide ion. This type of transformation is valuable for introducing iodine into the molecule, which can then be used in subsequent cross-coupling reactions.

Acid-mediated nucleophilic halogen exchange using sodium iodide is an effective method for converting heterocyclic chlorides to their corresponding iodides. researchgate.net For instance, the conversion of 1-chloroisoquinoline (B32320) to 1-iodoisoquinoline (B10073) proceeds with a high yield of 90%. researchgate.net Similarly, 1-chloro-5-nitroisoquinoline (B1581046) has been successfully converted to 1-iodo-5-nitroisoquinoline in an 80% yield through halogen exchange. rsc.orgresearchgate.net Given these precedents, a similar reaction is expected for this compound, where the chloro group at the activated C-1 position is displaced by iodide.

Table 1: Halogen Displacement Reaction Examples

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 1-Chloroisoquinoline | Sodium Iodide | 1-Iodoisoquinoline | 90% researchgate.net |

This table presents data for closely related compounds to illustrate the expected reactivity of this compound.

The term "amination at nitro-substituted positions" in the context of SNAr refers to the nucleophilic displacement of a leaving group on an aromatic ring that is activated by a nitro group. In this compound, the C-1 chloro substituent is activated by both the ring nitrogen and the C-8 nitro group, making it susceptible to displacement by amines. For example, the reaction of 8-chloro-5-nitroisoquinoline (B597098) with methylamine (B109427) proceeds efficiently at room temperature to displace the chloro group. thieme-connect.de

The direct amination of nitroquinolines through vicarious nucleophilic substitution (VNS) of hydrogen is also a known process, typically occurring at positions ortho or para to the nitro group. mdpi.comresearchgate.net However, in the case of this compound, the displacement of the chloro group is the more conventional SNAr pathway for introducing an amino functionality at the C-1 position. juniperpublishers.com

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Core

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org In isoquinoline, electrophilic attack generally occurs on the benzene (B151609) ring, favoring the C-5 and C-8 positions. However, the reactivity of this compound in SEAr reactions is significantly diminished. Both the chloro group and the nitro group are strong deactivating groups, withdrawing electron density from the aromatic rings and making them less susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com The C-8 position is already substituted, leaving the C-5 position as the most likely, albeit highly deactivated, site for any potential electrophilic attack. Further substitution under typical electrophilic conditions (e.g., nitration, halogenation, sulfonation) would require harsh reaction conditions and would likely result in low yields. masterorganicchemistry.com

Reduction and Oxidation Chemistry of Nitro and Chloro Groups

The nitro group is readily reduced to a variety of other functional groups, most commonly an amino group. wikipedia.org This transformation is a cornerstone of aromatic chemistry. A wide range of reducing agents can be employed, and conditions can often be chosen to selectively reduce the nitro group without affecting other functional groups, such as the chloro substituent. researchgate.net

Common methods for the reduction of an aryl nitro group to an amine include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.org

The use of metals in acidic media, such as iron in acetic acid. wikipedia.org

Reagents like tin(II) chloride or sodium hydrosulfite. wikipedia.org

For instance, catalytic hydrogenation is known to selectively reduce the nitro group in 3-chloro-8-nitroquinoline (B1338611) to yield 8-amino-3-chloroquinoline without affecting the chlorine atom. Tellurium powder in aqueous methanolic ammonium (B1175870) chloride has also been reported as a mild method for reducing aromatic nitro groups while leaving halide substituents intact. researchgate.net

Conversely, the chloro group on the aromatic ring is generally stable and not susceptible to oxidation under standard conditions. Its reduction typically requires more drastic conditions, such as high-pressure catalytic hydrogenolysis, which would also reduce the nitro group.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Product Functional Group | Notes |

|---|---|---|

| H₂/Pd-C, Raney Ni | Amine (-NH₂) | Catalytic hydrogenation; often selective for the nitro group. wikipedia.org |

| Fe, Sn, or Zn in acid | Amine (-NH₂) | Classic method for nitro reduction. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Amine (-NH₂) or Oxime | Can be used for selective reductions. wikipedia.org |

Mechanistic Studies of Radical Reactions Involving Isoquinoline Derivatives

The study of radical reactions provides another perspective on the reactivity of isoquinoline derivatives. While specific mechanistic studies on this compound are not prominent, research on related structures offers valuable insights.

Pulse radiolysis has been used to study the reaction mechanism between isoquinoline and hydroxyl radicals (•OH) in aqueous solutions. researchgate.net These studies show that under neutral or alkaline conditions, the •OH radical adds to the isoquinoline ring to form OH-adducts. researchgate.net In acidic conditions, the protonated isoquinoline reacts with the •OH radical. researchgate.net

Photochemical methods have also been employed to generate radicals and study their reactions with quinolines and isoquinolines. nih.gov For example, a visible light-mediated C-H hydroxyalkylation of isoquinolines proceeds via a radical pathway. nih.gov Other studies have explored the dearomatization of isoquinolines through a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism, where radical generation is proposed to occur at the C-8 position in certain cases. nih.gov These findings suggest that the this compound system could potentially engage in radical reactions, with the substitution pattern influencing the site and nature of the radical interactions.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1 Chloro 8 Nitroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 1-Chloro-8-nitroisoquinoline, ¹H and ¹³C NMR spectroscopy would be the primary methods used for its structural elucidation.

While specific NMR data for this compound is not extensively detailed in publicly available literature, the analysis of its isomer, 1-chloro-5-nitroisoquinoline (B1581046), provides a strong comparative basis for predicting its spectral characteristics. For instance, in the ¹H NMR spectrum of 1-chloro-5-nitroisoquinoline, distinct signals are observed for each of the aromatic protons, with their chemical shifts and coupling constants providing clear evidence of their relative positions on the isoquinoline (B145761) ring. rsc.org A similar, yet distinct, pattern of signals would be expected for this compound, with the positions of the protons influenced by the electron-withdrawing effects of the nitro group and the chloro substituent.

Table 1: Predicted ¹H NMR Data for this compound (based on isomeric analysis)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | 7.5 - 7.8 | d | 5.0 - 6.0 |

| H-4 | 8.2 - 8.5 | d | 5.0 - 6.0 |

| H-5 | 7.9 - 8.1 | t | 7.5 - 8.5 |

| H-6 | 7.6 - 7.8 | d | 7.5 - 8.5 |

Note: This is a predicted table for illustrative purposes, as specific experimental data is not available in the cited sources.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of a molecule's exact molecular weight, which is a critical step in its identification. The molecular formula of this compound is C₉H₅ClN₂O₂, giving it a molecular weight of approximately 208.60 g/mol . bldpharm.com

In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed at m/z 208, with a characteristic isotopic pattern for the presence of a chlorine atom (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or the chlorine atom (Cl), leading to the formation of characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₉H₅ClN₂O₂]⁺ | 208 | Molecular Ion |

| [C₉H₅ClN₂O₂]⁺ | 210 | Molecular Ion (³⁷Cl isotope) |

| [C₉H₅ClN]⁺ | 162 | Loss of NO₂ |

Note: This is an expected data table for illustrative purposes, as specific experimental fragmentation data is not available in the cited sources.

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its structure. The resulting crystallographic data would provide invaluable insights into the planarity of the isoquinoline ring system and the orientation of the chloro and nitro substituents.

Chromatographic Separation Techniques in Synthetic Research

In the chemical synthesis of this compound, it is often produced alongside its isomer, 1-chloro-5-nitroisoquinoline. rsc.org Therefore, chromatographic techniques are essential for the separation and purification of the desired product.

Column chromatography is a widely used method for this purpose. In a typical procedure, a solution of the crude product mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. An eluent, or mobile phase, is then used to move the compounds through the column at different rates based on their polarity and affinity for the stationary phase. This allows for the separation of the isomers into distinct fractions. rsc.org

Thin-layer chromatography (TLC) is also employed to monitor the progress of the separation and to identify the fractions containing the desired compound. High-performance liquid chromatography (HPLC) can be utilized for both analytical and preparative-scale separations, offering higher resolution and efficiency. bldpharm.com

Table 3: Chromatographic Techniques in the Study of this compound

| Technique | Stationary Phase | Mobile Phase (Typical) | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Preparative Separation of Isomers |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring and Fraction Analysis |

Role of 1 Chloro 8 Nitroisoquinoline As a Synthetic Intermediate

Precursor in the Construction of Complex Isoquinoline (B145761) Scaffolds.prepchem.com

1-Chloro-8-nitroisoquinoline serves as a foundational starting material for the synthesis of elaborate isoquinoline-based frameworks. prepchem.com The two primary reactive sites on the molecule—the C1-chloro and C8-nitro groups—provide orthogonal handles for chemical modification. The chloro group is highly susceptible to nucleophilic displacement, while the nitro group can be readily reduced to an amino group, a gateway to further functionalization. orgsyn.org

The strategic derivatization of these sites allows for the construction of complex, polycyclic, and highly substituted isoquinoline systems. For example, a synthetic route could begin with a nucleophilic substitution at the C1 position, followed by the reduction of the nitro group at C8. The resulting 8-aminoisoquinoline (B1282671) derivative can then undergo a wide array of transformations, including diazotization for the introduction of various substituents or participation in cyclization reactions to form fused heterocyclic systems. This stepwise approach enables the controlled and predictable assembly of complex molecular targets.

Table 1: Reactivity and Transformation Potential of this compound

| Reactive Site | Type of Reaction | Reagents/Conditions | Resulting Intermediate |

| C1-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols (e.g., R-NH₂, R-OH, R-SH) | 1-Amino/Alkoxy/Thio-8-nitroisoquinolines |

| C1-Chloro | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) | 1-Aryl/Alkynyl/Amino-8-nitroisoquinolines |

| C8-Nitro | Reduction | Metal catalysts (e.g., Fe/HCl, SnCl₂, H₂/Pd) | 1-Chloro-8-aminoisoquinoline |

| C8-Amine (post-reduction) | Diazotization/Sandmeyer Reaction | NaNO₂, H⁺; then CuX (X = Cl, Br, CN) | 1-Chloro-8-halo/cyanoisoquinolines |

Utility in Multicomponent Reactions for Novel Heterocyclic Systems.prepchem.com

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing the essential parts of all components, are a cornerstone of modern synthetic efficiency. rsc.orgnih.gov While direct use of this compound in MCRs is not extensively documented, its derivatives are primed for such applications.

The key transformation enabling its use in MCRs is the reduction of the C8-nitro group to 8-amino-1-chloroisoquinoline. This primary amine is a classic component in numerous MCRs. For instance, the resulting 8-aminoisoquinoline derivative could serve as the amine component in the Groebke-Blackburn-Bienaymé reaction, reacting with an aldehyde and an isocyanide to furnish complex fused imidazo[1,2-a]isoquinoline systems. nih.gov The versatility of MCRs allows for the rapid generation of chemical libraries by simply varying the other components, making this a powerful strategy for drug discovery and materials science. rsc.org The chloro group at the C1 position can be retained through the MCR sequence, providing a reactive handle for subsequent post-modification and further diversification of the molecular scaffold.

Derivatization Pathways Towards Functionalized Organic Building Blocks.sigmaaldrich.com

The distinct reactivity of the chloro and nitro groups in this compound allows for a multitude of derivatization pathways, yielding a wide range of functionalized organic building blocks. These derivatives are valuable intermediates for synthesizing pharmacologically active compounds and advanced materials. orgsyn.orgsigmaaldrich.com

Functionalization via Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at C1 is readily displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing effect of the isoquinoline nitrogen. Reactions with amines, alkoxides, and thiolates yield 1-amino, 1-alkoxy, and 1-thioether derivatives, respectively. These substitutions are fundamental for introducing diverse side chains and altering the electronic and steric properties of the molecule.

Functionalization via Nitro Group Reduction and Subsequent Reactions: The reduction of the C8-nitro group to an amine is a pivotal step, transforming the electron-poor aromatic ring into a more electron-rich system and introducing a highly versatile amino group. orgsyn.org This primary amine can be acylated, alkylated, or used as a directing group for further electrophilic substitutions on the aromatic ring. Furthermore, the 8-amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents—such as halogens, hydroxyl, and cyano groups—via Sandmeyer and related reactions.

Functionalization via Cross-Coupling Reactions: The C1-chloro substituent can also participate in various palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Suzuki coupling with boronic acids introduces new aryl or vinyl groups, Sonogashira coupling with terminal alkynes yields alkynylated isoquinolines, and Buchwald-Hartwig amination provides an alternative route to N-arylated derivatives. These reactions are exceptionally powerful for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity achievable from this starting material.

Table 2: Key Derivatization Pathways for this compound

| Pathway | Reagent Class | Example Reagent | Resulting Functional Group | Product Class |

| SNAr at C1 | Amines | Piperidine | -NR₂ | 1-(Piperidin-1-yl)-8-nitroisoquinoline |

| SNAr at C1 | Alcohols/Phenols | Sodium Methoxide | -OCH₃ | 1-Methoxy-8-nitroisoquinoline |

| Nitro Reduction | Reducing Agents | Iron powder / HCl | -NH₂ | 1-Chloro-8-aminoisoquinoline |

| Cross-Coupling at C1 | Boronic Acids | Phenylboronic Acid | -Ph | 1-Phenyl-8-nitroisoquinoline |

| Amine Derivatization | Acylating Agents | Acetyl Chloride | -NHC(O)CH₃ | N-(1-Chloro-isoquinolin-8-yl)acetamide |

Future Research Directions and Methodological Innovations in 1 Chloro 8 Nitroisoquinoline Chemistry

Development of Highly Regioselective and Stereoselective Synthetic Strategies

A primary challenge in the chemistry of substituted isoquinolines is the precise control over the position of incoming functional groups (regioselectivity) and their three-dimensional arrangement (stereoselectivity). While classical methods exist, future efforts are geared towards more elegant and efficient solutions.

Regioselective Synthesis: The direct and selective functionalization of the isoquinoline (B145761) core, particularly at positions other than the activated C1, remains a significant goal. A study on the nitration of tetrahydroquinoline highlighted the complexities and inconsistencies in achieving regioselectivity, underscoring the need for robust methods. researchgate.net Future strategies will likely move beyond classical electrophilic substitution and leverage modern synthetic techniques. Transition-metal-catalyzed C–H activation, guided by directing groups, presents a powerful approach. acs.orgacs.orgmdpi.comnih.gov For instance, rhodium-catalyzed reactions using directing groups like oximes or hydrazones have shown high regioselectivity in the synthesis of substituted isoquinolines. acs.orgnih.gov The development of novel, removable directing groups specifically tailored for the 1-chloro-8-nitroisoquinoline system could enable functionalization at previously inaccessible positions on the benzene (B151609) ring.

Stereoselective Synthesis: Introducing chirality with high control is essential for creating advanced materials and biologically active molecules. Future research will increasingly focus on asymmetric catalysis. For example, the enantioselective functionalization of related tetrahydroisoquinoline derivatives has been achieved by merging photoredox and asymmetric anion-binding catalysis. rsc.org Similar dual catalytic approaches could be adapted for this compound. Furthermore, developing strategies for creating axially chiral isoquinolones using photoredox catalysis and chiral organophosphites represents a frontier in stereoselective synthesis. acs.org

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improving safety and selectivity. The selective hydrogenation of halogenated nitroaromatics, a reaction directly relevant to the modification of this compound, has been successfully transferred from batch to continuous flow, demonstrating improved performance and safety. acs.orgresearchgate.netacs.org Applying flow technology to nitration, halogenation, or subsequent functionalization reactions could minimize byproduct formation and allow for the use of more reactive or hazardous reagents with greater control.

Exploration of Novel Catalytic Systems for Advanced Functionalization

The reactivity of this compound is dominated by nucleophilic substitution at the C1 position. Novel catalytic systems are required to unlock new modes of reactivity and enable more complex molecular architectures.

Advanced Cross-Coupling and C-H Activation: While palladium-catalyzed cross-coupling is standard for C-Cl bond functionalization, future work aims to activate the C-H bonds of the isoquinoline core. Catalysts based on rhodium, ruthenium, and palladium have proven effective for the C-H activation and annulation of various benzamides and ketoximes to form isoquinoline structures. mdpi.comnih.govorganic-chemistry.org Applying these systems to this compound could enable the introduction of aryl, alkyl, or other functional groups at positions C5, C6, or C7, providing access to a vastly expanded chemical space.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under mild conditions. acs.org This strategy is highly promising for functionalizing the this compound scaffold in novel ways. For example, photoredox catalysis can enable radical cyclization to form isoquinoline-1,3-diones or facilitate the synthesis of isoquinolines from imines and alkynes. researchgate.netacs.org The combination of photoredox catalysis with other catalytic modes, such as transition metal or organocatalysis, in dual catalytic systems, can achieve transformations that are not possible with either catalyst alone. rsc.orgacs.org

Table 1: Comparison of Emerging Catalytic Strategies

| Catalytic Strategy | Metal/Catalyst Type | Potential Application for this compound | Key Advantage |

| C-H Activation | Rhodium (Rh), Palladium (Pd), Ruthenium (Ru) | Direct functionalization of the benzene ring (C5-C7) | Atom economy, access to non-classical substitution patterns. mdpi.comnih.gov |

| Photoredox Catalysis | Iridium (Ir), Ruthenium (Ru) complexes, Organic Dyes | Radical-based alkylation, arylation, or cyclization reactions | Mild reaction conditions, unique reactivity pathways via radicals. rsc.orgacs.org |

| Asymmetric Catalysis | Chiral Phosphites, Anion-Binding Catalysts | Stereoselective introduction of functional groups | Access to enantiomerically pure compounds for chiral applications. rsc.orgacs.org |

Application of Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry provides invaluable tools for understanding reactivity, predicting outcomes, and designing experiments, thereby accelerating the research and development process.

Predictive Reactivity and Regioselectivity: Density Functional Theory (DFT) is a powerful method for probing the electronic structure of molecules. DFT calculations can determine properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. tandfonline.comnih.govresearchgate.net For this compound, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, rationalize observed regioselectivity, and calculate the energy barriers for different reaction pathways. tandfonline.com This predictive power can guide the choice of reagents and conditions to achieve a desired outcome, saving significant experimental effort.

Rational Design of Functional Molecules: Beyond predicting reactivity, computational modeling is integral to the rational design of molecules with specific functions, such as enzyme inhibitors. nih.govnih.gov By using molecular docking and molecular dynamics (MD) simulations, researchers can model how derivatives of this compound might bind to a biological target. researchgate.netnih.gov These simulations provide insights into binding affinity and orientation, guiding the design of new analogues with improved potency and selectivity. This structure-based design approach is crucial for developing new therapeutic agents.

Machine Learning and AI in Synthesis: The application of machine learning (ML) and artificial intelligence (AI) is a burgeoning area in chemical synthesis. By training algorithms on vast datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal conditions, or even propose entire synthetic routes. While still developing, these tools hold the potential to revolutionize how the synthesis of complex this compound derivatives is planned and executed.

Table 2: Applications of Computational Methods in Isoquinoline Chemistry

| Computational Method | Application | Information Gained | Reference |

| Density Functional Theory (DFT) | Reactivity Analysis | HOMO-LUMO gap, electrostatic potential, prediction of reactive sites. | tandfonline.comresearchgate.net |

| Molecular Docking | Structure-Based Drug Design | Prediction of binding modes and affinities to biological targets. | researchgate.netnih.gov |

| Molecular Dynamics (MD) | System Stability Analysis | Simulation of molecule-target interactions over time to assess complex stability. | researchgate.netnih.gov |

| Machine Learning (ML) | SAR and Virtual Screening | Identification of structure-activity relationships and screening for active compounds. | acs.orgacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。